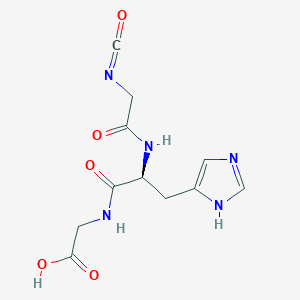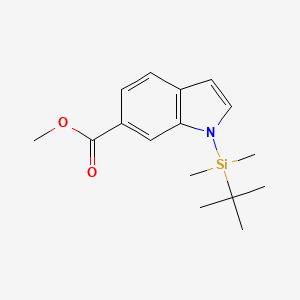![molecular formula C10H12N2O B15160275 N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide CAS No. 654676-26-3](/img/structure/B15160275.png)
N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a cyclopentane ring fused to a pyridine ring, with an acetamide group attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and a base such as triethylamine . The reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted cyclopenta[b]pyridines .
Aplicaciones Científicas De Investigación
N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential as an antagonist of calcium channels and inhibitors of protein kinases.
Industry: Utilized in the development of novel materials and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide involves its interaction with specific molecular targets. For instance, as a calcium channel antagonist, it binds to the calcium channels, inhibiting the influx of calcium ions into cells. This action can modulate various physiological processes such as muscle contraction and neurotransmitter release .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Shares a similar core structure but with different substituents.
2-Benzylsulfanyl-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Another derivative with distinct functional groups.
Uniqueness
N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide is unique due to its specific acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
654676-26-3 |
|---|---|
Fórmula molecular |
C10H12N2O |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
N-[(6S)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide |
InChI |
InChI=1S/C10H12N2O/c1-7(13)12-9-5-8-3-2-4-11-10(8)6-9/h2-4,9H,5-6H2,1H3,(H,12,13)/t9-/m0/s1 |
Clave InChI |
RDOOSVQDUDDDSM-VIFPVBQESA-N |
SMILES isomérico |
CC(=O)N[C@H]1CC2=C(C1)N=CC=C2 |
SMILES canónico |
CC(=O)NC1CC2=C(C1)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole]](/img/structure/B15160196.png)
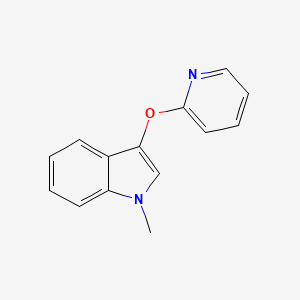
![({4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}oxy)acetic acid](/img/structure/B15160208.png)
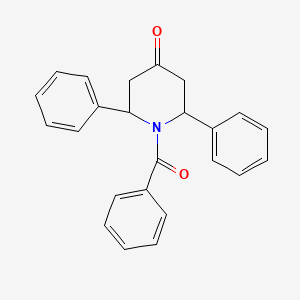
![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium methyl sulfate](/img/structure/B15160226.png)
![10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane](/img/structure/B15160237.png)

![3-{[(4-Bromophenyl)carbamoyl]amino}benzoic Acid](/img/structure/B15160259.png)
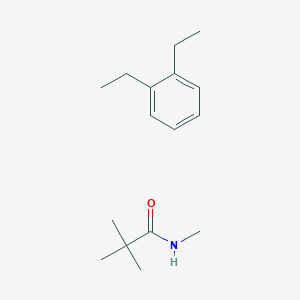
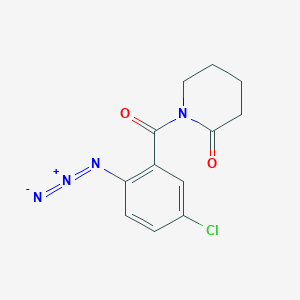
![3,3'-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole}](/img/structure/B15160263.png)
![1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B15160265.png)
